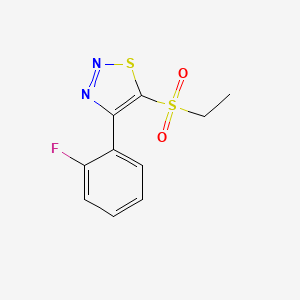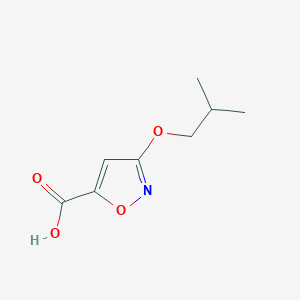
3-Isobutoxyisoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutoxyisoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with an isobutoxy group at the 3-position and a carboxylic acid group at the 5-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 3-Isobutoxyisoxazole-5-carboxylic acid, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes, which can be catalyzed by metals such as copper (I) or ruthenium (II) . Another approach involves the cycloisomerization of α,β-acetylenic oximes under moderate conditions using catalysts like AuCl3 .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthesis techniques to produce high yields of the desired compounds.
Chemical Reactions Analysis
Types of Reactions: 3-Isobutoxyisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or other oxidized derivatives.
Reduction: Reduction of the isoxazole ring to form different heterocyclic compounds.
Substitution: Substitution reactions at the isoxazole ring or the isobutoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl nitrite or isoamyl nitrite under conventional heating conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, oximes, and reduced heterocyclic compounds .
Scientific Research Applications
3-Isobutoxyisoxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery programs for developing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Isobutoxyisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various biological targets, modulating their activity. For example, it may act as an inhibitor of enzymes or receptors involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 5-Isopropylisoxazole-3-carboxylic acid
- 3,5-Dimethylisoxazole
- Isoxazole-4-carboxylic acid
Comparison: 3-Isobutoxyisoxazole-5-carboxylic acid is unique due to its isobutoxy substitution, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-(2-methylpropoxy)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO4/c1-5(2)4-12-7-3-6(8(10)11)13-9-7/h3,5H,4H2,1-2H3,(H,10,11) |
InChI Key |
HUXLVCYVJFEGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=NOC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


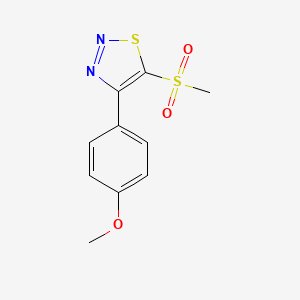
![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)
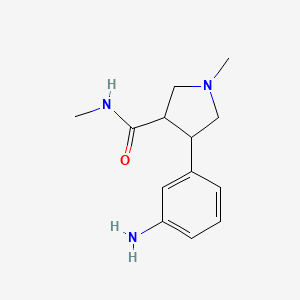


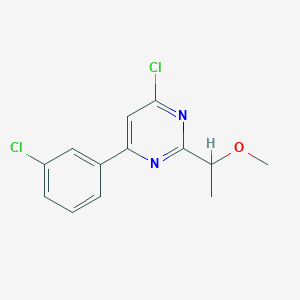
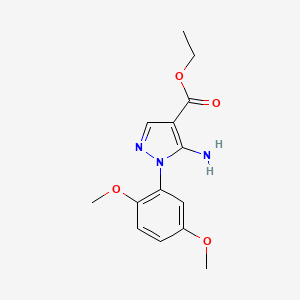
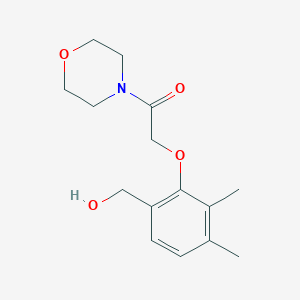
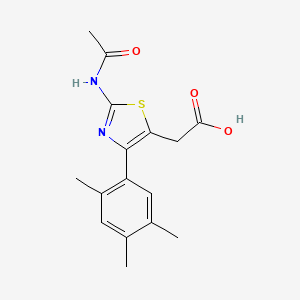

![Ethyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786652.png)
